molecular formula C19H23N3O2 B5764647 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine

1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine

Cat. No. B5764647
M. Wt: 325.4 g/mol
InChI Key: AXMLGCOEGOYMAR-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine, also known as MNBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNBP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties. In

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the target organism. 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to inhibit the growth of bacteria by disrupting the cell membrane and inhibiting DNA synthesis. 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has also been shown to inhibit the growth of fungi by disrupting the cell wall and inhibiting ergosterol synthesis. In cancer cells, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to have various biochemical and physiological effects in different organisms. In bacteria, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to inhibit the activity of various enzymes, including DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell division. In fungi, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to inhibit the synthesis of ergosterol, which is an essential component of the fungal cell membrane. In cancer cells, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to induce apoptosis by activating the caspase pathway. In animal studies, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to cross the blood-brain barrier and exhibit neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has several advantages for lab experiments, including its high yield and purity, easy synthesis method, and potential applications in various fields. However, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine, including:
1. Further studies on the mechanism of action of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine to fully understand its potential applications in various fields.
2. Development of new derivatives of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine with improved pharmacological properties.
3. Further studies on the potential use of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine as a drug delivery system.
4. Development of new pesticides based on the insecticidal and fungicidal properties of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine.
5. Investigation of the potential use of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine in materials science for the synthesis of new materials with unique properties.
In conclusion, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine is a chemical compound with potential applications in various fields, including medicine, agriculture, and materials science. Further studies are needed to fully understand its mechanism of action and potential applications. 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has several advantages for lab experiments, but also has some limitations that need to be addressed. The future directions for the study of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine are promising and could lead to the development of new drugs, pesticides, and materials with unique properties.

Synthesis Methods

The synthesis of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine involves the reaction of 4-methylbenzyl chloride and 3-nitrobenzyl chloride with piperazine in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature. The product is obtained in high yield and purity after purification by column chromatography.

Scientific Research Applications

1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to exhibit antibacterial, antifungal, and antitumor activities. 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to exhibit insecticidal and fungicidal activities, making it a potential candidate for the development of new pesticides. In materials science, 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been studied for its potential use as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-16-5-7-17(8-6-16)14-20-9-11-21(12-10-20)15-18-3-2-4-19(13-18)22(23)24/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMLGCOEGOYMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)-4-(3-nitrobenzyl)piperazine

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